(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine
Description
Properties
CAS No. |
823196-34-5 |
|---|---|
Molecular Formula |
C15H14FN |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C15H14FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-10H,1-2H3 |
InChI Key |
JXNLJJZZMJKUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 2,6-dimethylaniline and 2-fluorobenzaldehyde under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various chemical reactions, interacting with molecular targets through their carbon-nitrogen double bond. The fluorophenyl and dimethylphenyl groups may influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
(E)-N-(2,6-Dimethylphenyl)-1-(naphthalen-2-yl)methanimine (L2)
- Structure : Replaces the 2-fluorophenyl group with a naphthalen-2-yl group.
- Electronic Properties : Quantum chemical calculations reveal an energy band gap (ΔE) of 4.023 eV, higher than L1 (3.872 eV) but similar to L3 (4.004 eV), suggesting moderate electronic stability .
- Crystallography : The naphthalene ring is nearly coplanar with the imine group (C1–C10–C11–N1 torsion angle: 176.4°), enhancing conjugation .
(E)-N-(2,6-Diisopropylphenyl)-1-(2-pyridinyl)methanimine
- Structure : Diisopropyl groups increase steric bulk, while the pyridinyl group introduces nitrogen-based electron-withdrawing effects.
- Implications : Reduced solubility compared to dimethylphenyl analogs due to hydrophobic isopropyl groups. The pyridinyl nitrogen may facilitate coordination in metal complexes .
(E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine
- Structure : Cyclohexyl substituent replaces the aromatic ring, introducing aliphatic character.
- Implications : Increased lipophilicity and altered π-π stacking interactions compared to aromatic analogs like the target compound .
(E)-N-(1-Benzothiophen-3-ylmethylidene)-2,6-dimethylaniline
- Structure: Benzothiophene replaces the fluorophenyl group, creating a non-planar structure (dihedral angle: 61.99° between benzothiophene and dimethylphenyl rings).
- C=N Bond : Shortened to 1.260 Å, slightly less than the standard 1.28 Å, indicating strong conjugation .
Antidiabetic Potential
- L2 (Naphthalen-2-yl analog) : Exhibits moderate α-amylase and α-glucosidase inhibition (IC₅₀: 58.85 μg/mL and 57.60 μg/mL, respectively), outperforming acarbose (IC₅₀: 405.84 μg/mL for α-amylase) but less potent than L1 (naphthalen-1-yl analog) .
- Target Compound (2-Fluorophenyl) : Fluorine’s electron-withdrawing effect may enhance binding to enzyme active sites compared to methyl or isopropyl groups, though direct data are lacking.
Antioxidant Activity
- L2: Shows moderate NO scavenging and FRAP activity, attributed to the naphthalene ring’s radical stabilization .
- Schiff Bases with Chlorophenyl Groups : Higher antioxidant activity due to chlorine’s polarizability, suggesting fluorine in the target compound may offer comparable or distinct radical-scavenging profiles .
Crystallographic and Hydrogen-Bonding Trends
- L2 and L3 : Dominant H⋯H interactions (58.7–69.7% Hirshfeld surface) drive crystal packing, whereas the target compound’s fluorine may introduce C–H⋯F interactions .
- (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate: Forms 1D chains via O–H⋯O and C–H⋯π interactions, highlighting how substituents like methoxy or fluorine influence supramolecular assembly .
Biological Activity
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine is an organic compound classified as an imine, characterized by a carbon-nitrogen double bond. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- Molecular Formula : C15H14FN
- Molecular Weight : 227.28 g/mol
- CAS Number : 823196-34-5
- IUPAC Name : N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanimine
- SMILES Notation : CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2F
The structure of this compound consists of a dimethylphenyl group and a fluorophenyl group attached to the imine functional group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves the condensation reaction between 2,6-dimethylaniline and 2-fluorobenzaldehyde under acidic or basic conditions. Optimization of reaction conditions is crucial for maximizing yield and purity.
The biological activity of (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine is primarily attributed to its ability to interact with various molecular targets through its imine bond. The presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and selectivity towards biological molecules.
Research Findings
-
Anticancer Activity :
- Studies have shown that derivatives of similar imines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Flow cytometry analysis indicated that certain derivatives could induce apoptosis in cancer cells by increasing caspase activity, suggesting potential for development as anticancer agents .
-
Enzyme Interaction Studies :
- The compound's potential use in studying enzyme interactions has been noted. Imines can act as reversible inhibitors or substrates for certain enzymes, which may provide insights into enzyme mechanisms and lead to the development of new therapeutic agents.
- Pesticidal Applications :
Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine, and how can reaction conditions be optimized?
The compound is typically synthesized via a Schiff base condensation reaction between 2-fluorobenzaldehyde and 2,6-dimethylaniline under reflux in ethanol. Key parameters include stoichiometric equivalence of reactants, use of anhydrous conditions, and reflux duration (1–3 hours). Purification via recrystallization or column chromatography is recommended to achieve >90% purity. Optimization strategies include solvent selection (e.g., ethanol for high polarity), acid catalysis (e.g., glacial acetic acid), and temperature control (70–80°C) to minimize side reactions .
Q. Which spectroscopic and analytical techniques are essential for characterizing this Schiff base?
- FT-IR : Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and absence of precursor aldehyde/amine peaks.
- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.5 ppm), and imine proton (δ ~8.3 ppm).
- UV-Vis : Assess π→π* and n→π* transitions (200–400 nm) for electronic properties.
- Elemental Analysis : Validate purity (>95% C, H, N content) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antidiabetic Activity : α-Amylase/α-glucosidase inhibition assays (IC₅₀ values compared to acarbose).
- Antioxidant Potential : DPPH radical scavenging, FRAP, and NO inhibition assays.
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) determine:
- HOMO-LUMO gaps : Correlate with chemical stability (ΔE ≈ 3.8–4.0 eV for similar Schiff bases).
- Electrophilicity Index (ω) : Predict nucleophilic/electrophilic sites for drug-target interactions.
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution for binding affinity analysis .
Q. What crystallographic techniques resolve molecular conformation and intermolecular interactions?
- Single-Crystal X-Ray Diffraction : Resolve bond lengths (C=N: ~1.26 Å), dihedral angles (e.g., 176.4° for planar imine-aromatic systems), and packing motifs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H⋯H, C–H⋯π; 58–70% contribution in related structures) .
Q. How can molecular docking elucidate its mechanism of action in biological systems?
- Target Proteins : Dock against α-amylase (PDB: 1PPI) or α-glucosidase (PDB: 3W37) using AutoDock Vina.
- Binding Affinity : Compare docking scores (e.g., −8.5 kcal/mol for L1 in ) to reference drugs.
- MD Simulations : Validate stability via RMSD (<2.0 Å) and RMSF (<1.5 Å) over 100 ns trajectories .
Q. How should researchers address discrepancies between experimental and computational data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
